molecular formula C14H10ClN3O2 B10833850 N-(3-chloro-4-hydroxyphenyl)-1H-indazole-5-carboxamide

N-(3-chloro-4-hydroxyphenyl)-1H-indazole-5-carboxamide

Cat. No.: B10833850
M. Wt: 287.70 g/mol
InChI Key: VNFLUMWXDOMPIE-UHFFFAOYSA-N
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Description

PMID25399762-Compound-Table1-C5: is a small molecular drug known for its inhibitory action on monoamine oxidase type B (MAO-B) . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Reactions Analysis

PMID25399762-Compound-Table1-C5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25399762-Compound-Table1-C5 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase type B and its effects on various chemical reactions.

    Biology: It is used to investigate the role of monoamine oxidase type B in biological systems and its potential as a therapeutic target.

    Medicine: It is studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of PMID25399762-Compound-Table1-C5 involves the inhibition of monoamine oxidase type B. This enzyme is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

PMID25399762-Compound-Table1-C5 is unique in its specific inhibition of monoamine oxidase type B. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C14H10ClN3O2/c15-11-6-10(2-4-13(11)19)17-14(20)8-1-3-12-9(5-8)7-16-18-12/h1-7,19H,(H,16,18)(H,17,20)

InChI Key

VNFLUMWXDOMPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)O)Cl)C=NN2

Origin of Product

United States

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